2-(4-chlorophenoxy)-2-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)propanamide is a synthetic compound with the molecular formula and a molecular weight of 343.8 g/mol. This compound features a complex structure that includes a chlorophenoxy group and a pyrazolo[1,5-a]pyridine moiety, indicating potential biological activity, particularly in pharmacology. The compound is classified under amides due to the presence of the amide functional group in its structure.
The compound can be sourced from various chemical suppliers and databases, including ChemSrc and GuideChem, which provide detailed information about its properties and potential applications . It falls under the classification of organic compounds, specifically within the category of substituted amides.
The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)propanamide typically involves multi-step organic reactions. While specific synthetic routes are not detailed in the available literature, common methods for synthesizing similar compounds include:
The synthesis may require specific conditions such as controlled temperatures, solvents (e.g., dimethyl sulfoxide), and catalysts to facilitate each reaction step effectively.
The molecular structure of 2-(4-chlorophenoxy)-2-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)propanamide can be represented using structural formulas and SMILES notation:
CC(C)(Oc1ccc(Cl)cc1)C(=O)NCc1cnn2ccccc12
The key structural features include:
The compound is likely to participate in various chemical reactions typical for amides and aromatic compounds, including:
Reactions may require specific reagents such as strong acids or bases and may need to be performed under controlled environments to ensure product yield and purity.
Further pharmacological studies would be required to elucidate its exact mechanism of action.
While specific physical properties such as melting point and boiling point are not available in current literature , general properties can include:
Chemical properties would typically encompass reactivity with acids, bases, and other nucleophiles. The stability of the compound under various conditions (light, heat) also needs assessment.
The primary applications for 2-(4-chlorophenoxy)-2-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)propanamide may lie in medicinal chemistry where it could serve as a lead compound for drug development targeting specific diseases or conditions. Its structural characteristics suggest potential use in:
CAS No.: 943001-56-7
CAS No.: 15399-43-6
CAS No.:
CAS No.: 1471-96-1
CAS No.: 74240-46-3
CAS No.: 55064-20-5